molecular formula C7H9BN2O3 B3024426 3-Ureidophenylboronic acid CAS No. 90084-66-5

3-Ureidophenylboronic acid

Cat. No.: B3024426
CAS No.: 90084-66-5
M. Wt: 179.97 g/mol
InChI Key: FDZYBPMGFTXHMK-UHFFFAOYSA-N
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Description

3-Ureidophenylboronic acid is an organic compound with the chemical formula C7H9BN2O3 It is a derivative of phenylboronic acid, where a ureido group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-ureidophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Ureidophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to phenol derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Participation in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-ureidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The ureido group enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Ureidophenylboronic acid is unique due to the presence of the ureido group, which imparts distinct chemical properties and enhances its reactivity and binding specificity. This makes it particularly valuable in applications requiring high selectivity and affinity, such as enzyme inhibition and molecular recognition .

Properties

IUPAC Name

[3-(carbamoylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZYBPMGFTXHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238025
Record name Urea, 1-(m-boronophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-66-5
Record name Urea, 1-(m-boronophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090084665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(m-boronophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(carbamoylamino)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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